An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid. As a specialized chemical intermediate, understanding its characteristics is paramount for researchers in drug discovery and materials science. This document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for the empirical determination of these properties. The synthesis of theoretical predictions with practical, field-proven methodologies offers a robust framework for the scientific investigation of this compound.
Introduction: The Significance of Fluorinated Phenylacetic Acids in Research
Fluorinated organic compounds, particularly those bearing the trifluoromethyl (-CF3) group, have garnered significant attention in medicinal and materials chemistry. The introduction of fluorine and -CF3 moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylacetic acid derivatives form the backbone of numerous pharmaceuticals, and their strategic functionalization is a key aspect of modern drug design. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a compound of interest due to its unique substitution pattern, which is anticipated to confer specific electronic and steric properties. This guide serves as a foundational resource for scientists working with this and structurally related molecules.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. The following sections detail the known and predicted properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.
Chemical Structure and Identifiers
The foundational attributes of the molecule are summarized in the table below. The presence of a fluorine atom, a methoxy group, and a trifluoromethyl group on the phenyl ring, ortho, para, and meta to the acetic acid moiety respectively, creates a unique electronic environment.
| Property | Value | Source |
| IUPAC Name | 2-[2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetic acid | [1] |
| CAS Number | 1373920-85-4 | [1] |
| Molecular Formula | C₁₀H₈F₄O₃ | [1] |
| Molecular Weight | 252.17 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)CC(=O)O)F)C(F)(F)F | [1] |
| InChI Key | LDYVUXOKNKIQKV-UHFFFAOYSA-N | [1] |
Chemical Structure:
Caption: 2D representation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.
Predicted Physicochemical Data
Due to the compound's status as a specialized research chemical, extensive experimental data is not publicly available. The following table presents predicted values based on the compound's structure and data from analogous compounds.
| Property | Predicted Value | Scientific Rationale |
| Melting Point (°C) | 110 - 130 | Phenylacetic acids are typically solids at room temperature. The complex substitution pattern may lead to a higher melting point compared to simpler analogs. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar carboxylic acid group. |
| pKa | 3.5 - 4.0 | The parent phenylacetic acid has a pKa of ~4.3. The electron-withdrawing fluorine and trifluoromethyl groups are expected to increase acidity (lower pKa). The methoxy group is weakly donating, slightly counteracting this effect. |
| LogP (Octanol/Water) | 2.5 - 3.5 | The trifluoromethyl group significantly increases lipophilicity. The carboxylic acid and methoxy groups contribute to hydrophilicity. |
Experimental Determination of Physicochemical Properties
For a novel or specialized compound, empirical determination of its properties is crucial. This section provides detailed, field-proven protocols for characterizing 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.
Workflow for Physicochemical Characterization
The following diagram outlines the logical flow of experiments for comprehensive characterization.
Caption: Experimental workflow for the characterization of the target compound.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is indicative of a pure compound.
Protocol:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a rate of 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Solubility Profile
Rationale: Understanding the solubility in various solvents is critical for reaction setup, purification, and formulation.
Protocol:
-
Prepare a set of vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
To each vial, add a pre-weighed amount (e.g., 1 mg) of the compound.
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution.
-
If dissolved, add another pre-weighed amount and repeat until the solution is saturated.
-
The solubility is expressed as mg/mL.
-
For pH-dependent solubility, repeat the experiment using aqueous buffers of different pH values (e.g., pH 2, 7, and 9).
pKa Determination by Potentiometric Titration
Rationale: The pKa is a measure of the acidity of the carboxylic acid group and is crucial for understanding its behavior in biological systems and for developing analytical methods.
Protocol:
-
Accurately weigh and dissolve a sample of the compound in a known volume of a co-solvent system (e.g., methanol/water) to create a solution of known concentration.
-
Calibrate a pH meter with standard buffers.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Spectroscopic and Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a standard method for determining the purity of a compound and for monitoring reaction progress. A reversed-phase method is generally suitable for phenylacetic acid derivatives.
Workflow for HPLC Method Development:
Caption: A typical workflow for developing an HPLC method for purity analysis.
Spectroscopic Data for Structural Elucidation
The following are predicted spectroscopic features for the structural confirmation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH: A broad singlet between 10-12 ppm.
-
-CH₂-: A singlet around 3.7 ppm.
-
-OCH₃: A singlet around 3.8 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (6.8-7.5 ppm), showing coupling to the fluorine atom.
-
-
¹³C NMR:
-
C=O: A signal between 170-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with characteristic splitting patterns due to C-F coupling.[2]
-
-CH₂-: A signal around 40 ppm.
-
-OCH₃: A signal around 56 ppm.
-
-CF₃: A quartet around 125 ppm due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR:
-
Ar-F: A singlet or multiplet (depending on coupling to aromatic protons) in the typical range for fluoroaromatics.
-
-CF₃: A singlet around -60 to -70 ppm (relative to CFCl₃).[3]
-
4.2.2. Infrared (IR) Spectroscopy
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[4][5][6]
-
C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.[5]
-
C-F stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.
-
C-O stretch (ether and acid): Absorptions in the 1000-1300 cm⁻¹ region.
4.2.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrometer should detect the molecular ion peak corresponding to the compound's molecular weight (252.17 m/z).
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid moiety (-CH₂COOH, 59 Da). The tropylium ion (C₇H₇⁺) at m/z 91 is a common fragment for phenylacetic acids, though its formation might be influenced by the ring substituents.
Conclusion
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a molecule with significant potential in chemical research, particularly in the synthesis of novel bioactive compounds. While comprehensive experimental data is not widely available, this guide provides a robust framework for its characterization. By combining theoretical predictions with established experimental protocols, researchers can confidently determine the physicochemical properties of this compound, enabling its effective use in their scientific endeavors.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]
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JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
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Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]
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Fisher Scientific. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg. [Link]
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Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). [Link]
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SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
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Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
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University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007). [Link]
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Fisher Scientific. 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific 250 mg. [Link]
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